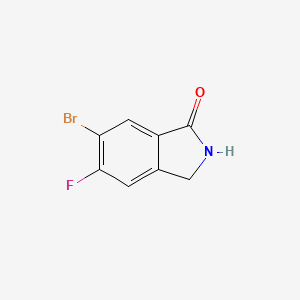
(2S,5S)-2,5-dimethylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-2,5-dimethylmorpholin-3-one, also known as 2,5-DMM, is a chiral non-racemic secondary amine that has been used in a variety of laboratory experiments. It is a versatile reagent that has been used in the synthesis of both pharmaceutical and agrochemical compounds. It has also been used in asymmetric catalytic reactions, as well as in the preparation of optically active intermediates.
Aplicaciones Científicas De Investigación
(2S,5S)-2,5-dimethylmorpholin-3-one has been used in a variety of laboratory experiments, including asymmetric catalytic reactions, the synthesis of optically active intermediates, and the preparation of pharmaceutical and agrochemical compounds. It has also been used as a catalyst in the enantioselective synthesis of compounds with anti-inflammatory, anti-tumor, and anti-bacterial activities.
Mecanismo De Acción
The mechanism of action of (2S,5S)-2,5-dimethylmorpholin-3-one is not fully understood. However, it is believed to act as a nucleophile, forming a covalent bond with the electrophilic center of the substrate molecule. This covalent bond is then broken, allowing the substrate molecule to rearrange into a new configuration.
Biochemical and Physiological Effects
(2S,5S)-2,5-dimethylmorpholin-3-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the degradation of proteins, and has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial activities. In addition, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,5S)-2,5-dimethylmorpholin-3-one has several advantages for use in laboratory experiments. It is a chiral non-racemic secondary amine, and is therefore useful for the synthesis of optically active intermediates. It is also relatively inexpensive and easy to obtain, and is stable under a variety of conditions. However, it is important to note that (2S,5S)-2,5-dimethylmorpholin-3-one is toxic and should be handled with caution.
Direcciones Futuras
There are several potential future directions for the use of (2S,5S)-2,5-dimethylmorpholin-3-one in laboratory experiments. It could be used as a catalyst in the synthesis of complex molecules, such as natural products. It could also be used to synthesize optically active intermediates for the preparation of pharmaceutical and agrochemical compounds. Additionally, it could be used to investigate the mechanism of action of enzymes involved in the degradation of proteins. Finally, it could be used to investigate the biochemical and physiological effects of (2S,5S)-2,5-dimethylmorpholin-3-one on various biological systems.
Métodos De Síntesis
(2S,5S)-2,5-dimethylmorpholin-3-one can be synthesized from morpholine and dimethylformamide (DMF) via a condensation reaction. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in an inert atmosphere. The reaction is typically carried out at a temperature of 70-80°C, and yields (2S,5S)-2,5-dimethylmorpholin-3-one in yields of up to 95%.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,5S)-2,5-dimethylmorpholin-3-one involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dimethyl-1,4-dioxane-2,5-diol", "sodium hydride", "methyl iodide", "morpholine", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Deprotonation of 2,5-dimethyl-1,4-dioxane-2,5-diol with sodium hydride in diethyl ether to form the corresponding sodium salt.", "Step 2: Alkylation of the sodium salt with methyl iodide to form 2,5-dimethyl-1,4-dioxane-2,5-dimethyl iodide.", "Step 3: Reaction of 2,5-dimethyl-1,4-dioxane-2,5-dimethyl iodide with morpholine in the presence of sodium acetate in acetic anhydride to form (2S,5S)-2,5-dimethylmorpholine.", "Step 4: Oxidation of (2S,5S)-2,5-dimethylmorpholine with hydrochloric acid and sodium chlorate to form (2S,5S)-2,5-dimethylmorpholin-3-one.", "Step 5: Purification of the product by recrystallization from water." ] } | |
Número CAS |
115206-98-9 |
Nombre del producto |
(2S,5S)-2,5-dimethylmorpholin-3-one |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



